molecular formula C11H9BrN2 B11863574 4-(Bromomethyl)-2-phenylpyrimidine

4-(Bromomethyl)-2-phenylpyrimidine

Cat. No.: B11863574
M. Wt: 249.11 g/mol
InChI Key: FPNLWADTYXEXBP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-phenylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromomethyl group and a phenyl group in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-phenylpyrimidine typically involves the bromination of 2-phenylpyrimidine. One common method is the bromomethylation reaction, where 2-phenylpyrimidine is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-2-phenylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    4-(Chloromethyl)-2-phenylpyrimidine: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity.

    2-Phenylpyrimidine: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group attached to a benzoic acid moiety, used in different applications such as the synthesis of pharmaceuticals.

Uniqueness: 4-(Bromomethyl)-2-phenylpyrimidine is unique due to the presence of both a bromomethyl group and a phenyl group on the pyrimidine ring. This combination provides a versatile platform for various chemical modifications and applications in multiple fields.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(bromomethyl)-2-phenylpyrimidine

InChI

InChI=1S/C11H9BrN2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

FPNLWADTYXEXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CBr

Origin of Product

United States

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